![molecular formula C20H18O6 B2653369 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate CAS No. 869340-83-0](/img/structure/B2653369.png)
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
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Description
Scientific Research Applications
Structural Analysis
A study by Penkova, Retailleau, and Manolov (2010) focused on the crystal structure of a compound closely related to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, using X-ray crystallography. This compound crystallizes in an orthorhombic system, providing insights into its structural characteristics and potential applications in organic synthesis and material science Penkova, Retailleau, & Manolov, 2010.
Synthetic Applications
Čačić et al. (2009) explored the design and synthesis of thiazolidin-4-ones based on derivatives of 2-oxo-2H-chromen-4-yl acetic acid, highlighting the versatility of these compounds in the synthesis of heterocyclic compounds with potential antibacterial activity. This research underscores the role of this compound in the development of new pharmaceuticals Čačić et al., 2009.
Catalytic Properties
Yavari, Nasiri, and Djahaniani (2003) reported on the triphenylphosphine catalyzed reaction between 1,3-dicarbonyl compounds and acetylenic esters, leading to the formation of chromene derivatives. This demonstrates the compound's potential in catalysis and organic transformations, offering a pathway to synthesize chromene derivatives efficiently Yavari, Nasiri, & Djahaniani, 2003.
Pharmaceutical Synthesis
Research by Song et al. (2018) on Pd-catalyzed cascade reactions of dibromoolefin derivatives with arylboronic acids to synthesize diversely functionalized 2H-chromenes reveals the compound's significance in the pharmaceutical industry. These reactions facilitate the development of compounds with potential therapeutic applications, showcasing the importance of this compound in drug discovery Song et al., 2018.
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-15-7-6-14(25-12(2)21)10-17(15)26-20(22)19(11)13-5-8-16(23-3)18(9-13)24-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMJSUZGYHKUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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